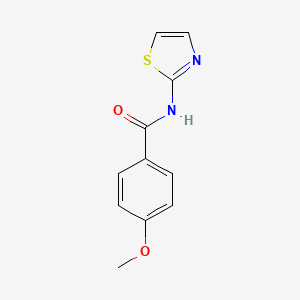

1-乙酰基-N-甲基-N-苯基-5-吲哚磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of sulfonamide derivatives involves various chemical reactions that lead to the formation of the desired product through the introduction of sulfonyl groups into aromatic or heteroaromatic compounds. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated the importance of π–π interactions and hydrogen-bonding in the formation of a three-dimensional network, which could be analogous to the synthesis approach for "1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide" (Reham A. Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray diffraction techniques, revealing the arrangement of atoms within the crystal and the interactions that stabilize the structure. For instance, compounds like 1-acetyl-3-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-5-aryl-pyrazolines have been elucidated by various spectroscopic techniques, highlighting the structural diversity achievable within the sulfonamide class (J. V. Guna et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that highlight their reactivity and functional group compatibility. For example, Lewis acid catalyzed reactions have been used for the cyanation of aromatic compounds, demonstrating the versatility of sulfonamides in synthetic chemistry (Yang Yang et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Research on compounds like methyl (S)-1-acetylindoline-2-carboxylate has explored the solvent-dependent amide bond isomerization, indicating the significance of physical properties in the design and application of new materials (Matteo Pollastrini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and utility of sulfonamide derivatives. Studies such as the rearrangement of sulfonamide derivatives have provided insights into the chemical behavior and potential transformations of these compounds (R. Dohmori, 1964).

科学研究应用

通过受体拮抗剂的认知增强

一项值得注意的研究发现,SB-399885(一种与“1-乙酰基-N-甲基-N-苯基-5-吲哚磺酰胺”具有结构相似性的化合物)在 5-HT6 受体上起着有效且选择性的拮抗剂作用。这种受体的阻断与认知增强有关,正如在老龄大鼠空间学习和记忆任务模型中所证明的那样。SB-399885 的作用包括逆转东莨菪碱引起的缺陷和改善水迷宫测试中的表现,这表明在认知障碍(如阿尔茨海默病和精神分裂症)中具有潜在的治疗作用 (Hirst 等,2006)。

杀菌和杀虫活性

另一个研究领域涉及 1-乙酰基-3,5-二芳基吡唑啉衍生物的合成和生物活性评估,展示了广谱杀菌和杀虫特性。这些衍生物通过结合 β-甲氧基丙烯酸酯药效团,对各种农业害虫和真菌表现出有效的活性。这表明有可能开发出新的农用化学品,以增强作物保护策略 (Zhao 等,2008)。

抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性

进一步扩大应用范围,已经探索了新型 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚甲基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺的合成。对这些化合物进行了一系列生物活性评估,包括抗炎、镇痛、抗氧化、抗癌和抗 HCV NS5B RNA 依赖性 RNA 聚合酶抑制。结果突出了这些衍生物被开发成针对各种疾病的治疗剂的潜力,强调了磺酰胺化合物在药物开发中的多功能应用 (Küçükgüzel 等,2013)。

抗菌和抗真菌活性

还研究了带有苯磺酰胺部分的新型吡唑啉和吡唑衍生物的抗菌特性,显示出对革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌的显着活性。这表明这些化合物有可能被开发成新的抗菌剂,以解决日益严重的抗生素耐药性问题 (Hassan,2013)。

酶抑制用于治疗应用

此外,1,3,5-三取代-吡唑啉对碳酸酐酶 I 和 II 的抑制研究突出了治疗与酶活性改变相关的疾病的潜力。酶抑制数据表明在青光眼、癫痫和高山病等疾病的管理中可能的应用,为开发新的治疗剂提供了途径 (Gul 等,2016)。

作用机制

属性

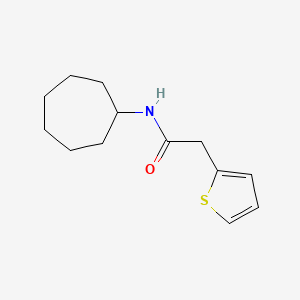

IUPAC Name |

1-acetyl-N-methyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-11-10-14-12-16(8-9-17(14)19)23(21,22)18(2)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJBRLIYEOKMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-methyl-N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

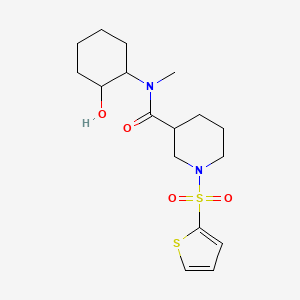

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)